molecular formula C22H19ClN2O2S2 B2570256 2-(4-chlorophenyl)sulfanyl-N-(7-oxo-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide CAS No. 1022134-11-7

2-(4-chlorophenyl)sulfanyl-N-(7-oxo-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide

Cat. No. B2570256
CAS RN: 1022134-11-7
M. Wt: 442.98
InChI Key: FQDCNCJOURUKNF-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)sulfanyl-N-(7-oxo-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C22H19ClN2O2S2 and its molecular weight is 442.98. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Wound Healing

A study by Incerti et al. (2018) on 4-Thiazolidinone derivatives, which share structural similarities with the compound of interest, reported their effectiveness in affecting the inflammatory/oxidative process involving free radicals, nuclear factor κB (NF-κB), and matrix metalloproteinases (MMPs). Derivative 23 was highlighted for its appreciable anti-inflammatory and potential wound healing effects, being able to inhibit MMP-9 at the nanomolar level Incerti, M., Crascí, L., Vicini, P., Aki, E., Yalcin, I., Ertan-Bolelli, T., Cardile, V., Graziano, A., & Panico, A. (2018). Molecules.

Antimicrobial Activity

Research on tetrazole derivatives, including those containing benzothiazole, by Łukowska-Chojnacka et al. (2016), demonstrated significant antimicrobial activity against various fungal strains, including Candida albicans, highlighting the potential of these derivatives in addressing antifungal resistance Łukowska-Chojnacka, E., Mierzejewska, J., Milner-Krawczyk, M., Bondaryk, M., & Staniszewska, M. (2016). Bioorganic & Medicinal Chemistry.

Anticancer Activity

The synthesis of indapamide derivatives with pro-apoptotic activity against melanoma cell lines, as studied by Yılmaz et al. (2015), suggests the potential of such compounds in cancer therapy. One particular derivative showed significant growth inhibition of melanoma cells, indicating the anticancer capabilities of these molecules Yılmaz, Ö., Özbaş Turan, S., Akbuğa, J., Tiber, P., Orun, O., Supuran, C., & Küçükgüzel, Ş. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry.

Alzheimer’s Disease Treatment

A study by Rehman et al. (2018) on derivatives of 3-piperidinyl-1,3,4-oxadiazole for Alzheimer’s disease treatment showcases the ongoing research into novel drug candidates for neurodegenerative diseases. This highlights the relevance of such chemical frameworks in developing treatments for Alzheimer’s Rehman, A., Nafeesa, K., Abbasi, M., Siddiqui, S., Rasool, S., Shah, S. A., & Ashraf, M. (2018). Cogent Chemistry.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(7-oxo-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2S2/c1-13(28-17-9-7-16(23)8-10-17)21(27)25-22-24-18-11-15(12-19(26)20(18)29-22)14-5-3-2-4-6-14/h2-10,13,15H,11-12H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDCNCJOURUKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)C(=O)CC(C2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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